molecular formula C16H28N2O B5091294 2-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]ethanol

2-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]ethanol

Cat. No.: B5091294
M. Wt: 264.41 g/mol
InChI Key: WEFIEZDURQFQGG-UHFFFAOYSA-N
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Description

2-[4-[(6,6-Dimethyl-2-bicyclo[311]hept-2-enyl)methyl]piperazin-1-yl]ethanol is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]ethanol typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the piperazine ring and the ethanol group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]ethanol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Norpinene-2-ethanol, 6,6-dimethyl-:

    Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-:

Uniqueness

2-[4-[(6,6-Dimethyl-2-bicyclo[311]hept-2-enyl)methyl]piperazin-1-yl]ethanol is unique due to its combination of a bicyclic core, piperazine ring, and ethanol group

Properties

IUPAC Name

2-[4-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-16(2)14-4-3-13(15(16)11-14)12-18-7-5-17(6-8-18)9-10-19/h3,14-15,19H,4-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFIEZDURQFQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CN3CCN(CC3)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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